Formaldoxime trimer hydrochloride

Description

The exact mass of the compound this compound is 171.0410689 g/mol and the complexity rating of the compound is 69.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

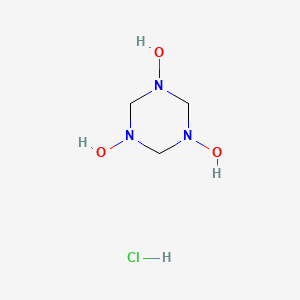

3D Structure of Parent

Properties

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJXINSVWQXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62479-72-5, 6286-29-9 | |

| Record name | Formaldoxime Trimer Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6286-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Formaldoxime Trimer Hydrochloride

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic understanding, actionable protocols, and safety integration.

CAS Number: 6286-29-9 (Primary); 62479-72-5 (Alternate/Hydrate) Synonyms: Tris(formaldoxime) hydrochloride; 1,3,5-Trihydroxy-1,3,5-triazacyclohexane hydrochloride

Executive Summary

Formaldoxime trimer hydrochloride is the stable, solid-state cyclic trimer of formaldoxime (

This compound is a critical reagent in two distinct high-value workflows:

-

Analytical Chemistry: The "Formaldoxime Method" remains the gold standard for the colorimetric determination of Manganese (Mn) in aqueous samples, offering high sensitivity (

). -

Medicinal Chemistry: It acts as a dipolarophile and building block in the synthesis of isoxazolidines and isoxazoles, scaffolds frequently found in antibiotic and oncology pharmacophores.

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | Trimer HCl salt | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to cream crystalline powder | Highly Hygroscopic |

| Melting Point | ~128 °C (Decomposes) | Do not heat dry solid >100 °C |

| Solubility | Soluble in water, ethanol | Rapidly depolymerizes in dilute solution |

| Storage | Desiccated, +2°C to +8°C | Moisture triggers hydrolysis/clumping |

Mechanistic Chemistry: The Monomer-Trimer Equilibrium

The utility of this reagent relies entirely on the reversible equilibrium between the cyclic trimer and the active monomer. In the solid state, the molecule exists as a stable 6-membered heterocycle (1,3,5-triazacyclohexane ring).

Upon dissolution in water—particularly under acidic conditions or elevated temperature—the ring opens to release monomeric formaldoxime. This monomer is the active ligand for metal chelation and the active dipole for cycloaddition.

Diagram 1: Depolymerization Mechanism

The following pathway illustrates the acid-catalyzed ring opening that activates the reagent.

Caption: Acid-catalyzed depolymerization of the trimer yields the active monomeric formaldoxime required for chelation or synthesis.

Analytical Application: The Manganese Protocol

The reaction between formaldoxime and Manganese (II) in alkaline solution produces a characteristic orange-red complex, absorbing maximally at 450 nm .[1][2] This method is preferred over atomic absorption in field settings due to its robustness against interferences when properly masked.

Critical Causality

-

Why pH > 9? The formaldoxime must be deprotonated to the formaldoximate anion (

) to effectively coordinate with Mn. -

Why Hydroxylamine? It acts as a reducing agent to maintain Mn in the correct oxidation state and prevent the oxidation of the reagent itself.

-

Why EDTA? Iron (Fe) is the primary interference, forming a violet complex. EDTA preferentially binds Fe(III) under these conditions, masking it from the formaldoxime.

Protocol: Spectrophotometric Determination of Mn

Reagents:

-

Formaldoxime Solution: Dissolve 1.0 g Formaldoxime Trimer HCl in 10 mL distilled water. (Prepare fresh).

-

Buffer: Ammonia/Ammonium Chloride buffer (pH 10).

-

Masking Solution: 0.1 M EDTA + 10% Hydroxylamine HCl.

Step-by-Step Workflow:

-

Sample Prep: Take 10 mL of aqueous sample (acidified to pH < 2 for storage).

-

Neutralization: Adjust pH to ~7.0 using dilute

. -

Reagent Addition: Add 1.0 mL of Formaldoxime Solution .

-

Alkalinization: Add 1.0 mL of Buffer (Target pH 9.5–10.5). Note: Immediate color development suggests high Mn.

-

Interference Masking (Critical): Add 2.0 mL of Masking Solution .

-

Wait time: Allow 5–10 minutes for the Fe-EDTA complex to stabilize and any Fe-formaldoxime to dissociate.

-

-

Measurement: Measure Absorbance at 450 nm against a reagent blank.

Diagram 2: Analytical Workflow & Interference Control

Caption: Workflow for Mn detection highlighting the critical masking step to eliminate Iron (Fe) interference.

Synthetic Utility in Drug Development

In medicinal chemistry, Formaldoxime Trimer HCl is a safer alternative to handling anhydrous formaldoxime (which can be explosive). It is used primarily in 1,3-Dipolar Cycloadditions .

Synthesis of Isoxazolidines

The monomeric formaldoxime generated in situ acts as a dipole (

-

Reaction Class: [3+2] Cycloaddition.

-

Target: Construction of the isoxazolidine ring, a bioisostere for ribose in nucleoside analogs and a core scaffold in novel antibiotics.

-

Advantages: The trimer allows for the slow release of the dipole, reducing side reactions (dimerization) and improving yield.

General Protocol:

-

Suspend Formaldoxime Trimer HCl (1.0 eq) in ethanol/pyridine.

-

Add the alkene substrate (e.g., styrene derivatives) (1.0–1.2 eq).

-

Reflux for 4–12 hours. The heat drives the depolymerization

cycloaddition sequence. -

Solvent evaporation and column chromatography yield the N-unsubstituted isoxazolidine.

Stability, Handling & Safety (E-E-A-T)

Safety Warning: this compound is toxic if swallowed or absorbed through the skin. It is a severe eye irritant.

-

Hygroscopicity: The salt is extremely hygroscopic. Exposure to humid air causes the powder to clump and partially hydrolyze, releasing formaldehyde odor.

-

Protocol: Always weigh in a glovebox or low-humidity environment. Reseal containers immediately with parafilm.

-

-

Thermal Stability: Do not heat the solid above 100°C without solvent, as rapid decomposition can occur.

-

Incompatibility: Avoid strong oxidizing agents (risk of exothermic reaction) and strong alkalis (rapid evolution of free base formaldoxime).

References

- Marczenko, Z. (1986). Separation and Spectrophotometric Determination of Elements. Ellis Horwood Ltd. (Standard reference for the Formaldoxime-Mn method).

-

Hach Company. Manganese, High Range, Formaldoxime Method 8149. Available at: [Link]

- Cicchi, S., et al. (2001). "Synthesis of isoxazolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 42(37), 6503-6505.

Sources

The Genesis of a Stable Trimer: An In-depth Technical Guide to the Formation Mechanism of Formadoxime Trimer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formadoxime, the simplest of oximes, is a molecule of significant interest in synthetic chemistry. However, its inherent instability and propensity to polymerize present considerable challenges for its direct application. The formation of its cyclic trimer, particularly as a stable hydrochloride salt, offers a practical solution for handling and utilizing this valuable synthon. This technical guide provides a comprehensive exploration of the formation mechanism of formadoxime trimer hydrochloride, delving into the underlying principles of acid-catalyzed cyclotrimerization. We will dissect the reaction pathway, examine the critical role of the hydrochloride, and provide a detailed experimental protocol for its synthesis, empowering researchers to leverage this stable formadoxime equivalent in their endeavors.

Introduction: The Dichotomy of Formadoxime's Reactivity and Stability

Formaldoxime (H₂C=NOH), a colorless liquid, is a versatile reagent in organic synthesis.[1] Its utility, however, is hampered by its tendency to spontaneously polymerize at room temperature into a cyclic trimer.[1] This instability necessitates its preparation and handling in dilute aqueous solutions.[1] The hydrochloride salt of its trimer, a white crystalline solid, provides a stable and easily manageable alternative.[1][2] Understanding the mechanism of its formation is paramount for controlling its synthesis and appreciating its chemical behavior.

This guide will illuminate the pathway from the transient monomer to the stable trimeric hydrochloride salt, providing both theoretical understanding and practical guidance for laboratory synthesis.

The Core Reaction: From Monomer to Trimer

The formation of formadoxime trimer hydrochloride is fundamentally an acid-catalyzed cyclotrimerization of formaldoxime monomers. The overall reaction can be represented as:

3 H₂C=NOH + 3 HCl → (CH₂NOH)₃·3HCl

The trimer possesses a 1,3,5-triazine-1,3,5-trioxide ring structure. The hydrochloride salt formation is integral to both the reaction mechanism and the stability of the final product.

The Mechanistic Pathway: A Step-by-Step Exploration

The trimerization of formadoxime is not a spontaneous event but rather a carefully orchestrated sequence of protonation and nucleophilic attack, driven by the acidic environment provided by hydrochloric acid. The trimerization process undoubtedly proceeds via the protonated oxime.[3]

Step 1: Protonation of the Formadoxime Monomer

The reaction cascade is initiated by the protonation of the nitrogen atom of the formadoxime monomer by hydrochloric acid. This protonation significantly enhances the electrophilicity of the carbon atom.

Caption: Protonation of the formadoxime monomer.

Step 2: Dimerization through Nucleophilic Attack

A second, unprotonated formadoxime monomer then acts as a nucleophile, attacking the electrophilic carbon of the protonated monomer. This results in the formation of a dimeric intermediate.

Caption: Proposed mechanism for the acid-catalyzed formation of formadoxime trimer hydrochloride.

Causality Behind Experimental Choices

The synthesis of formadoxime trimer hydrochloride is influenced by several key parameters. The rate and extent of trimer formation are dependent on temperature, pH, and time. [4]

-

Acidic Medium: The use of hydrochloric acid is not merely for salt formation; it is a crucial catalyst for the reaction. The protonation of the formaldoxime monomer is the rate-determining step, and an acidic environment ensures a sufficient concentration of the reactive protonated species.

-

Temperature: Lower temperatures generally favor the formation of the trimer. [4]This is likely due to the exothermic nature of the polymerization and the increased stability of the intermediates at reduced temperatures.

-

Concentration: The concentration of the formaldoxime monomer plays a significant role. Trimer formation is reported to commence when the monomer concentration reaches 15-20 weight percent. [4]

Experimental Protocol: Synthesis of Formadoxime Trimer Hydrochloride

This protocol outlines a laboratory-scale synthesis of formadoxime trimer hydrochloride.

Materials and Equipment

| Material/Equipment | Specifications |

| Hydroxylamine hydrochloride | Reagent grade |

| Formaldehyde solution | 37% in water |

| Hydrochloric acid | Concentrated (37%) |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Buchner funnel and filter paper | |

| Vacuum flask | |

| pH meter or pH paper |

Step-by-Step Methodology

-

Preparation of Hydroxylamine Hydrochloride Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in distilled water. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Formaldehyde: Slowly add a 37% formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.

-

Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The addition of a strong acid is crucial to catalyze the trimerization. [5]4. Reaction: Continue stirring the mixture in the ice bath. The formadoxime trimer hydrochloride will precipitate out of the solution as a white solid. The reaction time can vary, but allowing it to stir for several hours is generally recommended to ensure complete precipitation.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold water to remove any unreacted starting materials and excess acid.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

Self-Validating System: The formation of a white crystalline precipitate is a primary indicator of successful product formation. The melting point of the dried product can be determined and compared to the literature value to assess its purity. Further characterization by spectroscopic methods such as NMR and IR can confirm the structure of the trimer.

Data Presentation: Key Parameters and Expected Yields

| Parameter | Value/Range | Rationale |

| Reactant Ratio (Formaldehyde:Hydroxylamine HCl) | ~1:1 | Stoichiometric for monomer formation |

| Temperature | 0-5 °C | Favors trimer formation and stability [4] |

| pH | Strongly acidic | Catalyzes the reaction |

| Expected Yield | High | The trimer is the thermodynamically favored product |

Conclusion

The formation of formadoxime trimer hydrochloride is a classic example of acid-catalyzed cyclotrimerization, providing a stable and convenient source of the otherwise unstable formaldoxime monomer. By understanding the detailed mechanistic steps, from the initial protonation to the final ring closure and salt formation, researchers can effectively control the synthesis and purification of this important chemical intermediate. The provided experimental protocol offers a reliable method for its laboratory-scale preparation, enabling its broader application in organic synthesis and drug development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 3. publ.royalacademy.dk [publ.royalacademy.dk]

- 4. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Formadoxime Trimer Hydrochloride

Safe Handling, Chemical Dynamics, and Analytical Applications

Executive Summary & Chemical Identity

Formadoxime trimer hydrochloride (

While often requested via a standard Safety Data Sheet (SDS), this compound requires a more nuanced technical understanding because it is a masked reagent . In its solid trimer form, it is relatively stable; however, upon dissolution and neutralization, it depolymerizes into the active monomeric formadoxime (

Chemical Specifications

| Property | Data |

| IUPAC Name | 1,3,5-Trihydroxyhexahydro-1,3,5-triazine hydrochloride |

| CAS Number | 17518-48-8 (Salt); 6286-29-9 (Parent Trimer) |

| Molecular Formula | |

| Molecular Weight | 171.58 g/mol (Salt); 135.12 g/mol (Free Base) |

| Appearance | White to cream crystalline powder |

| Solubility | Soluble in water (hydrolyzes); Soluble in alcohol |

| Melting Point | 127–129 °C (Decomposes) |

Reaction Mechanism & Chemical Dynamics

Understanding the behavior of this reagent is critical for both safety and analytical accuracy. The trimer is a cyclic storage form. It does not chelate metals directly; it must first depolymerize.

The Depolymerization Pathway

When dissolved in water, particularly under the alkaline conditions required for metal analysis, the cyclic ether-like structure breaks down.

Figure 1: The activation pathway of formadoxime trimer.[1] The reagent must depolymerize to the monomeric oxime to effectively bind metal ions.

Risk Management & Safety Profile (SDS Core)

Signal Word: WARNING

The safety profile of formadoxime trimer hydrochloride is dominated by its hydrolysis products: hydroxylamine and formaldehyde.

Hazard Identification (GHS Classification)

| Hazard Class | Code | Statement | Mechanism/Reasoning |

| Acute Toxicity | H302 | Harmful if swallowed.[2] | Hydrolysis releases hydroxylamine, a metabolic poison affecting blood (methemoglobinemia). |

| Skin Irritation | H315 | Causes skin irritation.[3] | Acidic nature of the hydrochloride salt causes contact dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation. | Corrosive damage to mucous membranes upon contact. |

| STOT - SE | H335 | May cause respiratory irritation.[3] | Inhalation of dust or hydrolyzed vapors (formaldehyde) irritates the respiratory tract. |

Critical Handling Protocols

-

Hydrolysis Control: Keep the solid strictly dry. The compound is hygroscopic. Moisture initiates premature depolymerization, releasing formaldehyde gas (a known carcinogen) inside the storage container.

-

Incompatibility:

-

Strong Oxidizers: Reaction with oximes can be explosive.

-

Alkalis: Induces rapid depolymerization and heat generation.

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

P2/N95 Dust respirator (to prevent inhalation of hydrochloride dust).

-

Tightly fitting safety goggles.

-

Analytical Application: Manganese Determination

The primary utility of formadoxime is the spectrophotometric determination of Manganese (Mn) in water and biological samples.[4] It is preferred over the permanganate method for low concentrations because of its high molar absorptivity (

The Formadoxime Method Protocol

Objective: Quantify Mn(II) in the range of 0.05 – 5.0 mg/L.[4]

Reagents

-

Formadoxime Solution: Dissolve 1.0 g of Formadoxime trimer HCl in 100 mL distilled water. Note: Prepare fresh weekly; the monomer slowly oxidizes.

-

Buffer: Ammonia solution (

), dilute (approx 1:10). -

Masking Agents (Optional): EDTA or Hydroxylamine HCl (if Iron is present).

Experimental Workflow

The reaction requires a high pH (9.0–10.5) to stabilize the colored complex.

Figure 2: Step-by-step workflow for Manganese quantification.[4][5] Immediate alkalization is crucial to prevent side reactions.

Validation & Troubleshooting

-

Interference (Iron): Iron forms a violet complex with formadoxime. To eliminate this, add a small amount of EDTA and hydroxylamine hydrochloride after the color development, or heat the solution (the Fe-complex is less stable than the Mn-complex).

-

Blank Correction: The reagent itself may develop a slight color over time due to oxidation. Always run a reagent blank (distilled water + reagents) and subtract its absorbance.

-

pH Sensitivity: If the pH drops below 9, the complex dissociates. Ensure sufficient buffering capacity (Ammonia) is present.

Storage & Disposal

-

Storage: Store in a desiccator at room temperature (15–25°C). The bottle must be amber glass to prevent photo-degradation. If the powder turns yellow/orange, it has decomposed and should be discarded.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases). Do not flush down the drain due to aquatic toxicity of hydroxylamine derivatives.

References

-

Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Formaldoxime trimer hydrochloride. Merck KGaA.[2][3] Link

-

PubChem. (n.d.).[1] Formaldehyde oxime trimer (Compound Summary). National Center for Biotechnology Information. Link

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for formadoxime method mechanism).

-

ISO. (1986).[4] ISO 6333:1986 Water quality — Determination of manganese — Formaldoxime spectrometric method.[4] International Organization for Standardization.[4] Link

Sources

Solubility Dynamics and Handling of Formadoxime Trimer Hydrochloride: A Technical Guide

Executive Summary

Formadoxime trimer hydrochloride (1,3,5-trihydroxyhexahydro-1,3,5-triazine hydrochloride ) is a critical reagent used primarily as a stable, solid-state precursor for generating formaldoxime (monomer) in situ. While the monomer (

Understanding its solubility is not merely about dissolution; it is about managing the equilibrium between the stable trimer and the reactive monomer . Improper solvent choice or thermal handling can prematurely trigger depolymerization, altering reaction stoichiometry and yield.

This guide provides a definitive solubility matrix, mechanistic insights into the trimer-monomer equilibrium, and validated protocols for handling and purification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Description |

| IUPAC Name | 1,3,5-Trihydroxyhexahydro-1,3,5-triazine hydrochloride |

| CAS Number | 6286-29-9 |

| Formula | |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to cream crystalline powder |

| Melting Point | ~128°C (Decomposes) |

| Hygroscopicity | High (Requires desiccated storage) |

Solubility Profile & Solvent Compatibility

The solubility of formadoxime trimer hydrochloride is governed by its ionic lattice (hydrochloride salt) and its polar cyclic structure .

Solubility Matrix

The following table categorizes solvents based on their interaction with the trimer HCl lattice.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Protic | Water | High | Primary solvent. Stable at room temp; heating promotes hydrolysis/monomerization. |

| Polar Protic | Methanol | Moderate/High | Soluble due to ionic nature. Often used for transfers, but prolonged storage may risk acetal formation or depolymerization. |

| Polar Protic | Ethanol | Moderate | Lower solubility than water/methanol. Ideal for recrystallization when combined with an antisolvent. |

| Polar Aprotic | DMSO / DMF | High | Excellent solubilizers but difficult to remove. Use only if reaction requires high temperatures where water/alcohols are incompatible. |

| Chlorinated | DCM / Chloroform | Insoluble | Excellent antisolvents for precipitation/purification. |

| Ethers | Diethyl Ether / THF | Insoluble | Primary antisolvents . Used to crash the salt out of alcoholic solutions. |

| Hydrocarbons | Hexane / Toluene | Insoluble | Strictly non-interacting. Used for washing non-polar impurities from the solid cake. |

The "Wash" Anomaly

While amine hydrochlorides are generally soluble in methanol, industrial purification protocols (e.g., Patent US4680394A) sometimes utilize cold methanol as a displacement wash to remove water from the neutral trimer. However, for the hydrochloride salt, methanol usually acts as a solvent.

-

Critical Rule: Always test solubility on a small scale (10-50 mg) before committing a bulk batch, as the precise HCl stoichiometry can affect the dissolution rate in alcohols.

Mechanistic Insights: The Trimer-Monomer Equilibrium

The utility of this compound lies in its reversibility. The trimer is a storage form; the monomer is the reactive species.

Depolymerization Mechanism

In solution, particularly under acidic conditions or elevated temperatures, the cyclic triazine ring opens to release formaldoxime monomer units.

-

Solid State: The HCl salt stabilizes the cyclic trimer structure via ionic lattice forces.

-

In Solution (Cold): The trimer remains largely intact in neutral water.

-

In Solution (Heat/Acid): The equilibrium shifts toward the monomer (

).

Visualization of the Equilibrium Workflow

Figure 1: The stability pathway of Formadoxime Trimer HCl. Heating the solution shifts the equilibrium to the reactive monomer, while uncontrolled conditions lead to irreversible polymerization.

Experimental Protocols

Protocol A: Solubility Screening (Gravimetric)

Use this protocol to verify solvent suitability for a new batch from a supplier.

-

Prepare: Weigh 100 mg of Formadoxime Trimer HCl into a 4 mL vial.

-

Add Solvent: Add 1.0 mL of the target solvent (Methanol, Ethanol, or Acetone).

-

Agitate: Vortex for 60 seconds at room temperature (20-25°C).

-

Observation:

-

Thermal Stress (Optional): If insoluble, heat to 40°C. Warning: Do not exceed 50°C in alcohols to prevent depolymerization.

Protocol B: Recrystallization (Purification)

Use this method if the reagent has yellowed (oxidation) or absorbed excess moisture.

-

Dissolution: Dissolve the crude trimer HCl in the minimum amount of warm Ethanol (35-40°C) . Do not boil.

-

Filtration: Filter rapidly while warm to remove insoluble particulate matter (e.g., polymer residues).

-

Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the filtrate until a persistent turbidity forms.

-

Crystallization: Cool the mixture to 0-4°C in an ice bath for 2 hours. White crystals should form.

-

Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold Ether.

-

Drying: Dry in a vacuum desiccator over

or Silica Gel. Avoid oven drying to prevent decomposition.

Purification Workflow Diagram

Figure 2: Step-by-step purification workflow utilizing the solubility differential between alcohols and ethers.

Applications in Synthesis

The solubility profile directly impacts how this reagent is utilized in organic synthesis, specifically in the conversion of diazonium salts to aldehydes or isoxazolidine synthesis .

-

Aryl Aldehyde Synthesis:

-

Isoxazolidine Formation:

-

Solvent System: Ethanol or Methanol.

-

Handling: The trimer is often suspended or dissolved in alcohol. A base (like NaOAc) is added to neutralize the HCl, liberating the free base which then reacts as a 1,3-dipole [3].

-

Safety & Handling (E-E-A-T)

-

Toxicity: Formadoxime trimer HCl is toxic if swallowed or in contact with skin (Category 2/3 Acute Toxicity). It is a severe irritant.[1]

-

Explosion Hazard: Like many high-nitrogen compounds, it can decompose violently if heated under confinement. Never heat the dry solid above 100°C.

-

Storage: Store at ambient temperature (or 2-8°C for long term) in a tightly sealed container. It is hygroscopic ; moisture absorption leads to hydrolysis and "caking."

References

-

Thermo Scientific Chemicals. (2024). Formaldoxime trimer hydrochloride, 95% Product Page & SDS. Retrieved from

-

Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from

-

Grokipedia. (2024). Formaldoxime: Structure, Properties, and Synthesis. Retrieved from

-

US Patent 4680394A. (1987). Method of preparing formaldoxime trimer. (Contextual reference for solubility/washing). Retrieved from

Sources

Spectroscopic Characterization of Formadoxime Trimer Hydrochloride

Technical Guide & Application Note

Executive Summary

Formadoxime trimer hydrochloride (FTH), chemically identified as 1,3,5-trihydroxy-1,3,5-triazacyclohexane hydrochloride (CAS: 6286-29-9), serves as a critical reagent in inorganic analysis (specifically for Manganese determination) and as a synthetic intermediate for isoxazolidines.[1]

Unlike its monomeric precursor (formaldoxime), which is volatile and unstable, the trimer hydrochloride represents the thermodynamically stable storage form.[1] However, in solution, FTH exhibits complex dynamic behavior, often existing in equilibrium with its monomeric and polymeric forms depending on pH and solvent.[1]

This guide provides the definitive spectroscopic data required to validate the integrity of FTH. It focuses on distinguishing the stable cyclic trimer from its degradation products (monomer and amorphous polymer) using Nuclear Magnetic Resonance (

Structural Dynamics & Stability

To interpret the spectra correctly, one must understand the species in solution.[1] FTH is a cyclic hexahydro-triazine derivative.[1] Upon neutralization or dissolution in protic solvents, it can depolymerize.[1]

The Equilibrium Matrix

The following diagram illustrates the structural relationship between the salt, the free trimer, and the monomer.[1]

Figure 1: The stability matrix of Formadoxime.[1] The HCl salt "locks" the cyclic trimer conformation.[1] Loss of HCl promotes reversion to the monomer or degradation to insoluble polymers.

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum is the primary tool for rapid solid-state identification.[1] The diagnostic value lies in confirming the saturated cyclic structure and the absence of the

Diagnostic Bands (KBr Pellet)

| Frequency ( | Intensity | Assignment | Structural Significance |

| 3100 – 3400 | Strong, Broad | Hydrogen-bonded hydroxyl groups on the ring nitrogen.[1] Broadening indicates strong intermolecular H-bonding in the crystal lattice. | |

| 2800 – 3000 | Medium | Methylene ( | |

| 2500 – 2700 | Medium, Broad | Ammonium salt stretching bands (specific to the HCl salt form).[1] | |

| 1180 – 1220 | Strong | Ring skeletal vibration.[1] Critical Diagnostic: Confirms the single-bond character of the cyclic triazine backbone. | |

| 900 – 950 | Medium | N-O stretching vibration.[1] |

Quality Control: The "Absence" Test

A pure sample of Formadoxime Trimer HCl should NOT exhibit a sharp, strong band in the 1620–1660

-

Presence of 1640

: Indicates the presence of the

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR analysis of FTH is solvent-dependent.[1] DMSO-

H NMR Data (DMSO- , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 10.5 – 11.5 | Broad Singlet | 3H | Exchangeable protons.[1] The chemical shift varies with concentration and acidity.[1] | |

| 4.2 – 4.6 | Singlet | 6H | Ring | Key Diagnostic: A sharp singlet indicates magnetic equivalence of all three methylene groups, confirming the symmetric cyclic chair conformation.[1] |

Comparison with Impurities:

-

Monomer Signals: If the sample is degraded, you will see vinylic doublets at 6.48 ppm and 7.05 ppm (

) corresponding to the methylene protons of formaldoxime (

C NMR Data (DMSO- )

| Chemical Shift ( | Assignment | Interpretation |

| 80.0 – 85.0 | Ring | A single peak confirms the high symmetry ( |

Experimental Protocols

Sample Preparation for NMR

-

Drying: If the bottle has been opened previously, dry 50 mg of the sample in a vacuum desiccator over

for 2 hours. -

Solvent Choice: Use high-quality DMSO-

(99.9% D) stored over molecular sieves.[1] Avoid -

Dissolution: Dissolve ~10 mg of FTH in 0.6 mL DMSO-

. -

Acquisition: Run the spectrum immediately.[1] Long-term storage in solution leads to hydrolysis.[1]

Analytical Workflow Diagram

Figure 2: Step-by-step decision tree for validating Formadoxime Trimer HCl quality.

References

-

Jensen, K. A., & Holm, A. (1978).[1][2] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Royal Danish Academy of Sciences and Letters.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Isoxazolidines Using Formaldoxime Trimer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis of isoxazolidines via a 1,3-dipolar cycloaddition reaction, utilizing formaldoxime trimer hydrochloride as a convenient in situ source of the parent nitrone, formaldonitrone (CH₂=N⁺(H)O⁻). This methodology offers a streamlined approach to constructing the versatile isoxazolidine scaffold, a privileged heterocyclic motif in medicinal chemistry and a valuable synthetic intermediate.

Introduction: The Strategic Value of Isoxazolidines and the Utility of this compound

The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics and complex molecular architectures.[1] Its prevalence in bioactive molecules, including nucleoside analogues with antiviral and anticancer properties, underscores its significance in drug discovery.[1] Furthermore, the isoxazolidine ring serves as a versatile synthetic intermediate, readily undergoing transformations to yield valuable functionalities like β-amino alcohols.

The most prominent and atom-economical method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). While numerous methods exist for the synthesis of substituted nitrones, the parent nitrone, formaldonitrone, is a volatile and unstable species, making its isolation and handling challenging.

This compound offers an elegant solution to this challenge. As a stable, crystalline solid, it serves as a convenient precursor that, upon gentle heating in the presence of a suitable base, undergoes depolymerization to generate monomeric formaldoxime. This monomer is then readily converted to the reactive formaldonitrone in situ, which is immediately trapped by a dipolarophile present in the reaction mixture. This approach obviates the need to handle the unstable parent nitrone directly, enhancing the safety and practicality of the synthetic procedure. This application note will detail the mechanistic rationale and provide a robust protocol for this efficient transformation.

Mechanistic Rationale: From Stable Trimer to Reactive Dipole

The successful synthesis of isoxazolidines using this compound hinges on a clear understanding of the sequential chemical transformations that occur in the reaction vessel. The overall process can be dissected into two key stages: the in situ generation of formaldonitrone and the subsequent 1,3-dipolar cycloaddition.

In Situ Generation of Formaldonitrone

This compound is a cyclic trimer of formaldoxime, stabilized as its hydrochloride salt. The process of generating the reactive 1,3-dipole involves the following steps:

-

Neutralization and Depolymerization: In the presence of a mild base, the hydrochloride salt is neutralized. The resulting free base, the cyclic trimer of formaldoxime, is in equilibrium with its monomeric form, formaldoxime (CH₂=NOH).[2] Heating the reaction mixture shifts this equilibrium towards the monomer.

-

Tautomerization to Formaldonitrone: The generated formaldoxime monomer can then tautomerize to its nitrone form, formaldonitrone. This tautomer is the key 1,3-dipole that participates in the cycloaddition reaction.

The in situ nature of this process is critical; the reactive formaldonitrone is generated in low concentrations and consumed immediately by the alkene, preventing its self-decomposition or polymerization.

Caption: Workflow for the in situ generation of formaldonitrone.

The [3+2] Cycloaddition Reaction

Once generated, the formaldonitrone undergoes a concerted, pericyclic [3+2] cycloaddition reaction with an alkene dipolarophile. This reaction proceeds through a cyclic transition state, leading to the formation of the five-membered isoxazolidine ring.

The regioselectivity of the cycloaddition (i.e., the orientation of the dipole relative to the dipolarophile) is a crucial aspect of this reaction. For monosubstituted alkenes, the reaction typically yields the 5-substituted isoxazolidine as the major regioisomer. This is governed by the frontier molecular orbitals (FMOs) of the reacting species.

Caption: The [3+2] cycloaddition of formaldonitrone and an alkene.

Experimental Protocols

The following protocols provide a general framework for the synthesis of isoxazolidines using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥95% | Sigma-Aldrich | Store in a cool, dry place.[2] |

| Alkene (Dipolarophile) | Reagent Grade | Various | Ensure purity and dryness. |

| Triethylamine (Et₃N) | Anhydrous | Various | Other non-nucleophilic bases like DBU can also be used. |

| Toluene | Anhydrous | Various | Other high-boiling, non-polar solvents such as xylene can be employed. |

| Dichloromethane (DCM) | ACS Grade | Various | For workup and chromatography. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For workup and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

General Protocol for Isoxazolidine Synthesis

This protocol is adapted from the general principles of 1,3-dipolar cycloadditions of in situ generated nitrones.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq.).

-

Addition of Reagents: Add this compound (0.5 eq., assuming 1 eq. of monomer per trimer unit) and anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the alkene).

-

Initiation of Reaction: Begin stirring the suspension and add triethylamine (1.5 eq.) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated triethylammonium hydrochloride.

-

Wash the filtrate with water (2 x volume of toluene) and brine (1 x volume of toluene).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine.

Table 1: Representative Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Toluene, Xylene | High boiling point facilitates the depolymerization of the formaldoxime trimer and the subsequent cycloaddition. |

| Base | Triethylamine (Et₃N), DBU | Neutralizes the hydrochloride salt and facilitates the formation of the free oxime. A non-nucleophilic base is preferred. |

| Temperature | Reflux (110-140 °C) | Provides the necessary thermal energy for the in situ generation of formaldonitrone and the cycloaddition reaction. |

| Reaction Time | 12-24 hours | The reaction time is dependent on the reactivity of the alkene dipolarophile. Monitoring by TLC is recommended. |

| Stoichiometry | 1.0 eq. Alkene, 0.5 eq. Trimer HCl, 1.5 eq. Base | An excess of the base ensures complete neutralization. The trimer provides three equivalents of the monomeric formaldoxime. |

Applications and Future Directions

The synthesis of isoxazolidines via this method provides access to a wide array of molecular scaffolds with significant potential in drug discovery and development. The resulting N-unsubstituted isoxazolidines are particularly valuable as they can be further functionalized at the nitrogen atom, allowing for the rapid generation of compound libraries for biological screening.

The isoxazolidine products can be subjected to various synthetic transformations, including:

-

Reductive N-O Bond Cleavage: Treatment with reducing agents such as zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C, H₂) cleaves the N-O bond to yield 1,3-amino alcohols, which are important building blocks in natural product synthesis and medicinal chemistry.

-

N-Alkylation and N-Acylation: The secondary amine within the isoxazolidine ring can be readily alkylated or acylated to introduce diverse substituents, enabling structure-activity relationship (SAR) studies.

Future research in this area may focus on the development of catalytic and enantioselective variants of this reaction, which would provide direct access to chiral isoxazolidines, further enhancing the utility of this powerful synthetic method.

References

-

Carling, R. W.; Leeson, P. D. Synthesis of iminomethano-dibenzo [a,e] cyclooctenes by transannular formation and cleavage of isoxazolidines. Tetrahedron Letters1988 , 29 (52), 6985-6988. [Link]

-

Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. [Link]

-

In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Isoxazolidines. Request PDF on ResearchGate. [Link]

- Method of preparing formaldoxime trimer.

-

Synthesis of novel isoxazolidines via 1,3-dipolar cycloaddition of nitrones to olefins. De Gruyter. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]

Sources

Application Notes & Protocols: Mastering 1,3-Dipolar Cycloadditions with Formaldoxime Trimer Hydrochloride

Introduction: The Strategic Value of Isoxazolidines

The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, providing a powerful and atom-economical route to construct five-membered rings.[1][2] This reaction, a thermally allowed [4π + 2π] concerted pericyclic process, offers remarkable control over regio- and stereochemistry, making it invaluable in synthetic chemistry.[2][3][4] Among the various 1,3-dipoles, nitrones are particularly versatile, reacting with alkenes (dipolarophiles) to yield isoxazolidines.[3][5]

Isoxazolidine scaffolds are not mere synthetic curiosities; they are privileged structures in medicinal chemistry and serve as versatile intermediates for complex molecule synthesis.[6][7] Their true power lies in their ability to act as masked 1,3-aminoalcohols. Through reductive cleavage of the N-O bond, isoxazolidines can be readily converted to these crucial functional groups, which are ubiquitous in natural products and pharmaceuticals.[6]

However, the simplest nitrone, formaldoxime (H₂C=N⁺H-O⁻), is a volatile and unstable liquid that readily polymerizes.[8] This inherent instability complicates its storage and handling, posing a significant challenge for its practical application. To circumvent this, the use of a stable, solid precursor is highly advantageous. Formaldoxime trimer hydrochloride emerges as the ideal solution—a crystalline, air-stable solid that serves as a reliable source for the in situ generation of the reactive formaldoxime monomer.[8] This guide provides a comprehensive overview and detailed protocols for leveraging this reagent in 1,3-dipolar cycloaddition reactions.

Reagent Profile: this compound

This compound is the salt of a cyclic trimer of formaldoxime. Its stability and solid nature make it a superior alternative to the monomer for laboratory use.

| Property | Value | Source |

| Chemical Name | 1,3,5-Trihydroxy-1,3,5-triazinane hydrochloride | N/A |

| CAS Number | 62479-72-5 (free base) | [9] |

| Molecular Formula | C₃H₉N₃O₃ · xHCl | [9] |

| Molecular Weight | 135.12 g/mol (free base basis) | [9] |

| Appearance | White to yellow solid | [10] |

| Melting Point | 127-129 °C | [10] |

| Storage | Store under an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place. The compound is hygroscopic and air-sensitive. | [11] |

Safety & Handling: this compound is classified as a hazardous substance. It is fatal if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Use a dust mask if handling large quantities.[11]

-

Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Reaction Mechanism: From Stable Precursor to Reactive Dipole

The core principle of using this compound is the controlled, in situ generation of the reactive monomeric nitrone. The process unfolds in two key stages:

-

Deprotonation and Depolymerization: The reaction is initiated by the addition of a mild, non-nucleophilic base (e.g., triethylamine, Et₃N). The base neutralizes the hydrochloride salt, yielding the free trimer. Under thermal conditions, this trimer undergoes a retro-cycloaddition to release three equivalents of the monomeric formaldoxime. This equilibrium-driven process ensures a low, steady concentration of the reactive dipole, minimizing undesired side reactions.

-

Cycloaddition: The generated formaldoxime immediately participates in a [3+2] cycloaddition with the alkene present in the reaction mixture. The reaction is typically concerted and suprafacial, meaning the stereochemistry of the alkene is retained in the product.[1][4]

Caption: In situ generation of formaldoxime and subsequent cycloaddition.

Experimental Protocols

Protocol 1: General Procedure for Isoxazolidine Synthesis

This protocol describes a general method for the reaction between this compound and a generic alkene dipolarophile.

Materials:

-

This compound (1.0 eq)

-

Alkene (dipolarophile) (3.0 - 3.5 eq)

-

Triethylamine (Et₃N) (3.0 - 3.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Overview:

Caption: Standard experimental workflow for isoxazolidine synthesis.

Step-by-Step Procedure:

-

Flask Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the alkene (3.0-3.5 eq).

-

Causality Note: Using a slight excess of the alkene and base ensures the complete consumption of the trimer, which simplifies purification. An inert atmosphere is crucial as the reagent is air-sensitive.[11]

-

-

Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the trimer). Add triethylamine (3.0-3.5 eq) to the suspension via syringe.

-

Causality Note: Triethylamine is a suitable non-nucleophilic base for neutralizing the hydrochloride salt without competing in the cycloaddition. While 1,3-dipolar cycloadditions are often insensitive to solvent polarity, the choice of solvent can affect reagent solubility and the required reaction temperature.[1]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically reflux for toluene, ~110 °C) and stir vigorously.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alkene and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

-

-

Reaction Workup: Once the reaction is complete (as judged by TLC, typically 12-24 hours), cool the mixture to room temperature. A white precipitate of triethylammonium hydrochloride will form.

-

Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the salt, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure isoxazolidine.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques.

-

Protocol 2: Reductive Cleavage of Isoxazolidine to a 1,3-Aminoalcohol

This protocol details the conversion of the synthesized isoxazolidine into its corresponding 1,3-aminoalcohol, a highly valuable synthetic intermediate.

Materials:

-

Isoxazolidine (1.0 eq)

-

Reducing agent (e.g., Zn powder, H₂/Pd-C, NaBH₄)

-

Solvent (e.g., Acetic acid for Zn, Methanol or Ethanol for H₂/Pd-C or NaBH₄)

-

Standard workup reagents (e.g., aqueous base, organic solvent for extraction)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the isoxazolidine (1.0 eq) in an appropriate solvent (e.g., acetic acid).

-

Addition of Reducing Agent: Add the chosen reducing agent. For example, add zinc dust (5-10 eq) portion-wise to the solution at 0 °C.

-

Causality Note: Different reducing agents can be used for the N-O bond cleavage.[6] Zinc in acetic acid is a classic and effective method. Catalytic hydrogenation (H₂/Pd-C) is another common choice. The choice may depend on the presence of other reducible functional groups in the molecule.

-

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction carefully (e.g., by adding water). Basify the mixture with an aqueous base (e.g., NaOH or NH₄OH) to pH > 10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aminoalcohol can be further purified by chromatography or crystallization if necessary.

Synthetic Utility Visualized:

Caption: Conversion of isoxazolidines to 1,3-aminoalcohols.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficient temperature for depolymerization.- Base is degraded or insufficient amount.- Inactive dipolarophile. | - Increase reaction temperature or switch to a higher-boiling solvent.- Use freshly opened or distilled triethylamine; ensure stoichiometry is correct.- Verify the purity of the alkene; consider using a more electron-deficient or strained alkene, which are typically more reactive. |

| Formation of Multiple Products | - Isomerization of the alkene under reaction conditions.- Competing side reactions of the nitrone (e.g., dimerization).- Formation of regioisomers or diastereomers. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Ensure a steady, low concentration of the monomer by slow addition of the base or running the reaction at a lower temperature.- Regio- and diastereoselectivity are inherent to the substrates. Characterize the mixture to determine ratios. Purification may separate isomers. |

| Difficult Purification | - Unreacted trimer or triethylamine salt co-eluting with the product. | - Ensure the workup filtration step is performed carefully to remove all triethylammonium salts.- Use a different eluent system for chromatography; a polar modifier like methanol might be needed. |

References

- MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.

- ResearchGate. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | Request PDF.

- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.

- Thermo Fisher Scientific. (n.d.). This compound, 95% 10 g.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Google Patents. (n.d.). US4680394A - Method of preparing formaldoxime trimer.

- Sigma-Aldrich. (n.d.). Formaldoxime trimer 62479-72-5.

- Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.

- Wikipedia. (n.d.). Formaldoxime.

- Journal of Qassim University for Science. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives.

- National Institutes of Health. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.

- (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.

- ECHEMI. (n.d.). 62479-72-5, this compound Formula.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.

- Chem-Station International Edition. (2014). 1,3-Dipolar Cycloaddition of Nitrone.

- PubMed Central. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.

- Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds.

- ACS Publications. (n.d.). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. chesci.com [chesci.com]

- 3. mdpi.com [mdpi.com]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formaldoxime - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. This compound, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Notes and Protocols for Formadoxime Trimer Hydrochloride Synthesis: A Guide to Reaction Control

Introduction

Formadoxime, the oxime of formaldehyde, is a reactive monomer that readily undergoes trimerization to form a stable cyclic trimer, hexahydro-1,3,5-trihydroxy-1,3,5-triazine. This trimer is typically isolated and handled as its hydrochloride salt, Formadoxime Trimer Hydrochloride, a versatile reagent in organic synthesis, notably in the preparation of isoxazolidines.[1] The synthesis of Formadoxime Trimer Hydrochloride is a multi-step process that requires careful control of reaction conditions. While not reliant on a catalyst in the traditional sense, the efficiency and yield of the trimerization are governed by a "catalytic system" of interdependent parameters, including reactant concentration, pH, and temperature. These factors collectively drive the reaction towards the desired trimeric product.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical protocols for the synthesis of Formadoxime Trimer Hydrochloride. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Mechanism and Influencing Factors

The overall synthesis of Formadoxime Trimer Hydrochloride can be conceptually divided into two key stages:

-

Formation of Formaldoxime Monomer: This initial step involves the reaction of a formaldehyde source with a hydroxylamine salt.[2]

-

Trimerization of Formaldoxime: The formed monomer then undergoes a cyclization reaction to yield the trimeric structure.

The efficiency of this entire process hinges on a delicate interplay of several factors:

-

Concentration: The trimerization of formaldoxime is highly dependent on the monomer concentration. The reaction is typically initiated when the concentration of the formaldoxime monomer reaches a threshold of 15-20% by weight.[3] Below this concentration, the monomeric form is more stable.

-

pH Control: The pH of the reaction medium is a critical control element. The initial formation of the formaldoxime monomer from hydroxylamine hydrochloride and formaldehyde necessitates the neutralization of the liberated hydrochloric acid.[4] This is often achieved by the addition of a base. Furthermore, the stability of the resulting trimer is also pH-sensitive, with both acids and bases capable of catalyzing its ring-opening.[5]

-

Temperature: Temperature plays a significant role in the equilibrium between the monomer and the trimer. Lower temperatures generally favor the formation of the more stable trimeric form, though this may require longer reaction times.[3]

Experimental Workflow and Protocols

A common and efficient strategy for the synthesis of Formadoxime Trimer Hydrochloride involves the initial preparation of the formaldoxime monomer, followed by a concentration step to induce trimerization.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Formadoxime Trimer Hydrochloride.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Formaldehyde solution (37% in water) or Paraformaldehyde

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH indicator strips

-

Apparatus for distillation or evaporation (optional, for concentration)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure

Part 1: Synthesis of Formaldoxime Monomer

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in distilled water. The concentration should be calculated based on the desired final product yield.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the initial reaction.

-

Addition of Formaldehyde: Slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.[4]

-

Neutralization: Prepare a solution of sodium hydroxide in water. Carefully add the sodium hydroxide solution dropwise to the reaction mixture. The base neutralizes the hydrochloric acid formed during the reaction.[4]

-

pH Monitoring: Monitor the pH of the solution and maintain it in the neutral to slightly basic range.[4]

-

Reaction Completion: After the addition of the base is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction proceeds to completion.[4]

Part 2: Trimerization and Isolation

-

Concentration (Optional but Recommended): To initiate trimerization, the concentration of the formaldoxime monomer needs to be increased. This can be achieved by:

-

Steam Stripping: An effective method where steam is passed through the solution to carry away the volatile formaldoxime monomer, which is then condensed at a higher concentration.[3]

-

Solvent Evaporation: Careful removal of water under reduced pressure at a low temperature.

-

-

Inducing Trimerization: Once the formaldoxime monomer concentration reaches approximately 15-20%, the trimer will begin to form.[3]

-

Promoting Precipitation: To maximize the yield of the trimer, cool the concentrated solution, for instance, to a temperature of about 0°C to 5°C.[3] This will further drive the equilibrium towards the trimer and promote its precipitation out of the solution.

-

Filtration: Collect the precipitated Formadoxime Trimer Hydrochloride by filtration.

-

Washing: Wash the collected solid with a small amount of cold water or a suitable solvent to remove any remaining impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature or in a desiccator.

Data Summary and Expected Observations

| Parameter | Condition/Value | Rationale |

| Monomer Synthesis | ||

| Temperature | 0-10 °C | To control the exothermic reaction between formaldehyde and hydroxylamine. |

| pH | Neutral to slightly basic | To neutralize the HCl produced and facilitate the oximation reaction.[4] |

| Trimerization | ||

| Monomer Concentration | >15-20% w/w | Critical threshold to initiate the trimerization process.[3] |

| Temperature | 0-5 °C | Favors the formation and precipitation of the trimer.[3] |

| Product | ||

| Appearance | White to cream crystalline powder | [6] |

| Purity (Assay) | ≥94.0% | [6] |

Safety and Handling Precautions

-

Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive.[7] It should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]

-

Hydroxylamine Hydrochloride: Can be corrosive and should be handled with care.

-

Sodium Hydroxide: A strong base that can cause severe burns. Handle with appropriate PPE.

-

General Handling: Avoid inhalation of vapors and skin contact with all reagents.[8] Ensure proper waste disposal procedures are followed according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete monomer formation. | Ensure complete neutralization and sufficient reaction time in the first step. |

| Insufficient monomer concentration. | Employ an effective concentration method like steam stripping or careful evaporation. | |

| Trimer remains in solution. | Ensure adequate cooling to promote precipitation. | |

| Product Impurity | Incomplete washing. | Wash the filtered product thoroughly with a cold solvent. |

| Side reactions. | Maintain low temperatures during the initial reaction to minimize side product formation. |

Conclusion

The synthesis of Formadoxime Trimer Hydrochloride is a process where precise control over reaction conditions serves as the "catalytic system." By carefully managing the concentration of the formaldoxime monomer, the pH of the reaction medium, and the temperature, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to successfully and safely perform this synthesis, paving the way for its application in further research and development.

References

- Levin, R. H. (1987). Method of preparing formaldoxime trimer. U.S. Patent No. 4,680,394. Washington, DC: U.S.

- Tokyo Chemical Industry Co., Ltd. (2012). Formaldoxime solution Safety Data Sheet.

- Jensen, K. A., & Holm, A. (1977). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Acta Chemica Scandinavica, 31a, 47-54.

-

Wikipedia. (2023). Formaldoxime. Retrieved from [Link]

- RSC Publishing. (2023).

- Thermo Fisher Scientific. (n.d.). Formaldoxime trimer hydrochloride, 95% 10 g.

-

Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.).

-

Wikipedia. (n.d.). Formaldoxime. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formaldoxime - Wikipedia [en.wikipedia.org]

- 3. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. publ.royalacademy.dk [publ.royalacademy.dk]

- 6. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyne_trimerisation [chemeurope.com]

Step-by-step protocol for isoxazolidine synthesis with Formadoxime trimer hydrochloride

This application note details the protocol for synthesizing isoxazolidines using Formadoxime Trimer Hydrochloride (

This guide prioritizes the nitrone-tautomer pathway to satisfy the specific request for isoxazolidine synthesis, distinct from the isoxazoline route.

Executive Summary

Isoxazolidines are critical saturated five-membered heterocycles found in nucleoside analogs, antibiotics, and chiral auxiliaries. While typically synthesized via

Formadoxime Trimer Hydrochloride (FTH) serves as a stable, solid-state precursor to formaldoxime (

Key Advantages[1][2]

-

Atom Economy: Utilizes the simplest nitrone precursor (

). -

Stability: Avoids the isolation of unstable formaldoxime monomer.

-

Versatility: Accesses 5-substituted isoxazolidines with high regioselectivity.

Mechanistic Pathway

The reaction relies on the in situ depolymerization of the trimer and the subsequent tautomerization of the oxime to a reactive nitrone species.

Figure 1: Reaction Mechanism & Pathway

Caption: The pathway proceeds via base-mediated depolymerization of FTH, followed by nitrone tautomerization and trapping with an alkene.

Experimental Protocol

Materials & Reagents

| Component | Grade/Purity | Role |

| Formadoxime Trimer HCl | >98% (Recrystallized) | Nitrone Precursor |

| Dipolarophile | >98% (e.g., Methyl acrylate, Styrene) | Alkene Substrate |

| Sodium Acetate (NaOAc) | Anhydrous | Base (Buffer) |

| Ethanol / Water | 1:1 Mixture | Solvent System |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

Step-by-Step Methodology

Objective: Synthesis of 5-(methoxycarbonyl)isoxazolidine via reaction with methyl acrylate.

Phase 1: Pre-Activation (In Situ Monomer Generation)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1.71 g (10 mmol) of Formadoxime Trimer Hydrochloride to 30 mL of Ethanol/Water (1:1 v/v).

-

Neutralization: Add 2.46 g (30 mmol) of Sodium Acetate anhydrous.

-

Note: A 3-fold molar excess (relative to trimer) is required because the trimer contains 3 equivalents of oxime and HCl.

-

Observation: The solution should become clear as the salt dissolves. Stir at Room Temperature (RT) for 15 minutes to ensure full depolymerization to the monomer.

-

Phase 2: Cycloaddition

-

Addition: Add 3.0 equivalents (90 mmol) of Methyl Acrylate (excess is used to drive the equilibrium toward the product and prevent oxime polymerization).

-

Thermal Activation: Heat the mixture to 70–80°C (gentle reflux) for 12–24 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). Stain with Iodine or Ninhydrin (isoxazolidines often stain weakly; Ninhydrin detects the free NH).

-

Phase 3: Workup & Purification

-

Concentration: Cool the mixture to RT. Remove ethanol under reduced pressure (Rotavap) at 40°C.

-

Caution: Do not heat above 50°C during evaporation to avoid retro-cycloaddition or decomposition.

-

-

Extraction: Dilute the aqueous residue with 20 mL brine. Extract with DCM (

mL). -

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Purification: Concentrate the filtrate. Purify the crude oil via Flash Column Chromatography.

-

Eluent: Gradient of Hexane:Ethyl Acetate (4:1

1:1). -

Target: The isoxazolidine is typically more polar than the starting alkene.

-

Critical Parameters & Troubleshooting

Solvent Effects on Yield

The choice of solvent influences the tautomeric equilibrium between the oxime and the nitrone.

| Solvent System | Temp (°C) | Yield (%) | Notes |

| Ethanol/Water (1:1) | 80 | 78% | Best balance of solubility and polarity. |

| Toluene | 110 | 45% | Higher temp favors polymerization of monomer. |

| THF | 65 | 52% | Slower reaction rate; incomplete conversion. |

| Water (neat) | 100 | 60% | Difficult extraction; product is water-soluble. |

Troubleshooting Guide

-

Issue: Low Yield / Polymerization

-

Cause: Formaldoxime monomer polymerizes rapidly if the alkene is not present or unreactive.

-

Solution: Increase alkene equivalents (up to 5 eq). Add the base slowly to the mixture of Trimer + Alkene to generate the monomer in the presence of the trap.

-

-

Issue: Formation of Isoxazoline instead of Isoxazolidine

-

Cause: Oxidation of the reaction mixture (presence of air/oxidants) can convert formaldoxime to formonitrile oxide (

). -

Solution: Degas solvents with Nitrogen/Argon before use. Ensure no oxidants (e.g., bleach, hypochlorite) are present.

-

-

Issue: Product Instability

-

Cause:

-unsubstituted isoxazolidines can oxidize to isoxazolines upon prolonged exposure to air. -

Solution: Store purified product under inert atmosphere at -20°C.

-

References

-

Benchchem. Formaldoxime Reagent for Research Applications. (Accessed 2026).[1] Link

-

Citation context: Confirms the use of formaldoxime trimer hydrochloride in the synthesis of isoxazolidines via the nitrone tautomer pathway.[2]

-

-

Sigma-Aldrich. this compound Product Information. (Accessed 2026).[1] Link

- Citation context: Verifies the reagent's application in isoxazolidine synthesis and physical properties.

-

Grokipedia. Formaldoxime: Structure, Reactivity, and Applications. (Accessed 2026).[1] Link

- Citation context: detailed description of the 1,3-dipolar cycloaddition capabilities of formaldoxime with electron-deficient alkenes.

-

PubChem. this compound (CID 15919123). National Library of Medicine. Link

- Citation context: Chemical safety, physical data, and structural valid

Sources

Regioselectivity of cycloadditions with Formadoxime trimer hydrochloride

Application Note: Regioselective Cycloadditions with Formadoxime Trimer Hydrochloride

Core Directive & Executive Summary

Objective: To provide a rigorous, field-proven protocol for utilizing Formadoxime Trimer Hydrochloride (CAS: 6286-29-9) as a stable precursor for Formonitrile Oxide in the synthesis of 3-unsubstituted isoxazoles and isoxazolines.

Scientific Rationale:

Formadoxime (

Mechanism & Regioselectivity

The reaction proceeds via a concerted

The Active Species: Formonitrile Oxide

Unlike substituted nitrile oxides, formonitrile oxide lacks steric bulk at the carbon terminus, making it highly reactive but also prone to dimerization.

-

Dipole Character: Ambiphilic, but generally reacts via its LUMO with electron-rich dipolarophiles (HOMO-controlled) and via its HOMO with electron-deficient dipolarophiles (LUMO-controlled).

-

Steric Factor: The hydrogen atom at the C-3 position is small, reducing steric repulsion in the transition state.

Regioselectivity Rules

The addition of formonitrile oxide to a dipolarophile (

| Dipolarophile Class | Dominant Isomer | Rationale |

| Monosubstituted Alkenes (e.g., 1-hexene) | 5-Substituted (>95:5) | Steric hindrance in the transition state disfavors 4-substitution. |

| Electron-Deficient (e.g., Acrylates, Acrylonitrile) | 5-Substituted (Exclusive) | FMO overlap (Dipole HOMO - Alkene LUMO) and secondary orbital interactions strongly favor the 5-isomer. |

| Conjugated Alkenes (e.g., Styrene) | 5-Substituted (Major) | Electronic stabilization of the transition state; however, steric bulk on the alkene can erode selectivity. |

| Terminal Alkynes | 5-Substituted Isoxazole | Similar to alkenes; 5-isomer is thermodynamically and kinetically favored. |

Mechanistic Pathway Diagram

Caption: Step-wise generation of the active 1,3-dipole from the trimer salt and subsequent cycloaddition pathways.

Experimental Protocol

Safety Note: Formonitrile oxide is unstable and can dimerize exothermically. Always prepare in situ in the presence of the dipolarophile. Hydroxylamine derivatives can be skin sensitizers.

Method A: The "One-Pot" NCS/Base Protocol (Standard)

Best for: General synthesis, scale-up, and substrates tolerant of mild chlorinating agents.

Reagents:

-

Formadoxime Trimer Hydrochloride (1.0 equiv, calculated as monomer equiv/3)

-

N-Chlorosuccinimide (NCS) (1.1 equiv per monomer unit)

-

Triethylamine (Et3N) (1.2 equiv)

-